Pgaan

Description

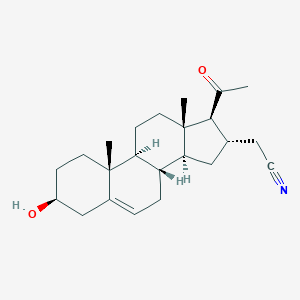

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102812-95-3 |

|---|---|

Molecular Formula |

C23H33NO2 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

2-[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]acetonitrile |

InChI |

InChI=1S/C23H33NO2/c1-14(25)21-15(8-11-24)12-20-18-5-4-16-13-17(26)6-9-22(16,2)19(18)7-10-23(20,21)3/h4,15,17-21,26H,5-10,12-13H2,1-3H3/t15-,17+,18-,19+,20+,21+,22+,23+/m1/s1 |

InChI Key |

GMWISVUOUTUEHN-WISGCMSASA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CC#N |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CC#N |

Synonyms |

PGAAN pregnenolone 16 alpha-acetonitrile pregnenolone 16-acetonitrile |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Phosphoglycerate Mutase (PGAM): Function, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase (PGAM) is a pivotal enzyme in the central metabolic pathway of glycolysis, catalyzing the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1][2] This seemingly simple step is critical for maintaining glycolytic flux and cellular energy homeostasis. Beyond its canonical role in metabolism, emerging evidence has implicated PGAM, particularly the PGAM1 isoform, in a variety of non-glycolytic processes, including the regulation of cancer cell proliferation, invasion, and metastasis.[1][3][4] Upregulation of PGAM1 is a common feature in numerous human cancers, making it an attractive target for therapeutic intervention.[5][6][7] This technical guide provides a comprehensive overview of the function, mechanism, and structure of PGAM enzymes. It details experimental protocols for assessing PGAM activity and determining its structure, summarizes key quantitative data, and explores its role in signaling pathways relevant to disease and drug development.

Introduction to Phosphoglycerate Mutase (PGAM)

PGAM is a crucial isomerase in glycolysis, positioned at the interface between the preparatory and payoff phases of this fundamental metabolic pathway. Two main classes of PGAM exist, distinguished by their requirement for the cofactor 2,3-bisphosphoglycerate (B1242519) (2,3-BPG).

-

Cofactor-dependent PGAM (dPGAM): Found in vertebrates and some invertebrates, fungi, and bacteria, dPGAM utilizes a phosphohistidine (B1677714) intermediate and requires 2,3-BPG to initiate its catalytic cycle.[1]

-

Cofactor-independent PGAM (iPGAM): Present in plants, algae, and some invertebrates and bacteria, iPGAM functions without the need for 2,3-BPG.

In humans, two main isoforms of dPGAM exist: PGAM1 (the brain or B-type) and PGAM2 (the muscle or M-type).[8] These isoforms can form homodimers (BB or MM) or heterodimers (MB).[9] While PGAM2 is predominantly expressed in muscle tissue, PGAM1 is more ubiquitously expressed and is the isoform frequently implicated in cancer.[1][10][11]

Catalytic Function and Mechanism

The primary function of PGAM is the intramolecular transfer of a phosphoryl group from the C3 to the C2 position of phosphoglycerate.

Cofactor-Dependent (dPGAM) Mechanism

The catalytic cycle of dPGAM involves a "ping-pong" mechanism with a phosphorylated enzyme intermediate. The active site contains a critical histidine residue that becomes phosphorylated by the cofactor 2,3-BPG.

-

Phosphorylation of the Enzyme: The catalytic cycle is initiated by the phosphorylation of a specific histidine residue in the active site by 2,3-BPG, which releases 2-phosphoglycerate.

-

Substrate Binding: 3-phosphoglycerate (3-PG) binds to the active site of the now phosphorylated enzyme.

-

Phosphoryl Transfer to Substrate: The phosphoryl group from the phosphohistidine is transferred to the C2 position of 3-PG, forming a transient 2,3-bisphosphoglycerate intermediate.

-

Phosphoryl Transfer from Substrate: The phosphoryl group from the C3 position of the intermediate is transferred back to the active site histidine, regenerating the phosphoenzyme.

-

Product Release: The product, 2-phosphoglycerate (2-PG), is released from the active site.

Quantitative Data: Kinetic Parameters

The enzymatic activity of PGAM is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| Human PGAM1 | 3-PG | ~350 | ~388 | ~1.1 x 106 | Homo sapiens | [2] |

| Human PGAM1 (3KQ mutant) | 3-PG | ~350 | 563 | ~1.6 x 106 | Homo sapiens | [2] |

| Human PGAM1 (3KR mutant) | 3-PG | ~350 | 318 | ~0.9 x 106 | Homo sapiens | [2] |

| Yeast PGK1 | 3-PG | 146 | - | - | Saccharomyces cerevisiae | [12] |

| Human PGK1 | 3-PG | 186 | - | - | Homo sapiens | [12] |

PGAM in Cellular Signaling and Disease

Role in Cancer Metabolism

Elevated PGAM1 expression is a hallmark of many cancers, where it plays a dual role in both promoting glycolysis to meet the high energy demands of tumor cells (the Warburg effect) and diverting glycolytic intermediates into anabolic pathways for the synthesis of nucleotides, amino acids, and lipids.[1][6][13]

Regulation by Signaling Pathways

PGAM1 activity and expression are regulated by key oncogenic signaling pathways:

-

PI3K/Akt/mTOR Pathway: This central signaling cascade, frequently hyperactivated in cancer, promotes glycolysis in part by upregulating PGAM1 expression.[4][14][15] PGAM1 is considered a downstream effector of this pathway.[1]

Post-Translational Modifications

PGAM1 activity is also modulated by post-translational modifications, providing a rapid mechanism for regulating glycolytic flux in response to cellular signals.

-

Phosphorylation: Phosphorylation of PGAM1 at tyrosine 26 (Y26) has been shown to enhance its activity by stabilizing the active conformation of the enzyme.[3][16][17] This modification is common in human cancers and represents an acute mechanism for upregulating PGAM1 activity.[16]

-

Acetylation: Acetylation of lysine (B10760008) residues in the C-terminal region of PGAM1 can also modulate its activity.[2] Deacetylation by sirtuins, such as SIRT1, has been shown to decrease PGAM1 activity.[2][18]

PGAM as a Therapeutic Target

The critical role of PGAM1 in cancer metabolism and its upregulation in various tumors make it a promising target for cancer therapy.[2][3][5] Inhibition of PGAM1 can disrupt the energy supply of cancer cells and impede their growth and proliferation.[2]

Experimental Protocols

PGAM Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring the forward reaction of PGAM (3-PG to 2-PG) by coupling it to the sequential reactions of enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

EDTA (0.5 mM)

-

MgCl2 (2 mM)

-

KCl (100 mM)

-

NADH (0.2 mM)

-

ADP (1.5 mM)

-

2,3-bisphosphoglycerate (10 µM)

-

3-phosphoglycerate (1 mM)

-

Lactate dehydrogenase (0.6 units/ml)

-

Pyruvate kinase (0.5 units/ml)

-

Enolase (0.3 units/ml)

-

Purified PGAM1 or cell lysate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing all components except the PGAM enzyme or cell lysate.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the PGAM-containing sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.

-

The rate of NADH oxidation is proportional to the PGAM activity. Calculate the activity based on the molar extinction coefficient of NADH.

Structural Determination of PGAM

This technique provides a high-resolution three-dimensional structure of the protein.

General Protocol:

-

Protein Expression and Purification: Express and purify a high-yield of soluble, stable, and homogenous PGAM protein. Purity should be >95%.

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods to identify initial crystal hits.[19][20]

-

Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-ordered, single crystals suitable for X-ray diffraction.

-

Data Collection: Mount a cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build an atomic model of the protein into the electron density map and refine it to obtain the final structure.

NMR spectroscopy provides information about the structure and dynamics of the protein in solution.

General Protocol:

-

Isotope Labeling: Express the PGAM protein in minimal media supplemented with 15N and/or 13C labeled nutrients to produce isotopically enriched protein.[21]

-

Sample Preparation: Prepare a concentrated (~0.5-1.0 mM), stable, and aggregate-free protein sample in a suitable buffer.[21]

-

Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, triple resonance experiments) to assign the chemical shifts of the backbone and side-chain atoms.

-

Structural Restraint Collection: Collect data for Nuclear Overhauser Effects (NOEs) to obtain distance restraints between protons.

-

Structure Calculation and Refinement: Use the assigned chemical shifts and NOE-derived distance restraints to calculate and refine an ensemble of 3D structures of the protein.

Drug Discovery: Inhibitor Screening

Identifying small molecule inhibitors of PGAM1 is a key strategy in developing novel cancer therapeutics.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries to identify potential inhibitors.

Workflow:

-

Assay Development: Develop a robust and sensitive biochemical assay for PGAM1 activity that is amenable to automation and miniaturization (e.g., a fluorescence-based coupled assay).

-

Primary Screen: Screen a large library of compounds at a single concentration to identify initial "hits" that inhibit PGAM1 activity.

-

Hit Confirmation and Dose-Response: Re-test the initial hits to confirm their activity and perform dose-response experiments to determine their potency (IC50).

-

Secondary and Orthogonal Assays: Characterize the confirmed hits in secondary assays to rule out false positives and to understand their mechanism of inhibition.

-

Lead Optimization: Chemically modify the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

Phosphoglycerate mutase is a fundamentally important enzyme in cellular metabolism with expanding roles in signaling and disease. The upregulation of PGAM1 in numerous cancers has established it as a significant target for drug development. A thorough understanding of its enzymatic function, mechanism, and regulation by cellular signaling pathways is crucial for the rational design of effective inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of PGAM and to exploit its therapeutic potential. Continued research into the specific kinetic properties of PGAM isoforms and their detailed interactions within cellular networks will undoubtedly pave the way for novel and targeted cancer therapies.

References

- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoglycerate Mutase 1 (PGAM1) Promotes Pancreatic Ductal Adenocarcinoma (PDAC) Metastasis by Acting as a Novel Downstream Target of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 7. PGAM1 antibody (16126-1-AP) | Proteintech [ptglab.com]

- 8. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PGAM2 - Wikipedia [en.wikipedia.org]

- 10. PGAM2 phosphoglycerate mutase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LPA/LPAR1 signaling induces PGAM1 expression via AKT/mTOR/HIF-1α pathway and increases aerobic glycolysis, contributing to keratinocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: Protein Crystallization for X-ray Crystallography [jove.com]

- 19. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 20. conductscience.com [conductscience.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Phosphoglycerate Mutase (PGAM) Isozymes in Different Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGAM) is a crucial glycolytic enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). This seemingly simple step is a critical juncture in cellular metabolism, influencing not only the rate of glycolysis but also shunting intermediates into various biosynthetic pathways. In mammals, PGAM exists as different isozymes with distinct tissue-specific expression patterns and potential non-glycolytic functions, making them intriguing subjects of study for both fundamental biology and therapeutic development.

This technical guide provides a comprehensive overview of PGAM isozymes, focusing on their distribution across different tissues, their roles in cellular signaling, and their emerging significance as drug targets. Detailed experimental protocols are provided to facilitate further research in this area.

PGAM Isozymes: Structure and Genetics

In mammals, the functional PGAM enzyme is a dimer composed of two types of subunits: the muscle-type (M) and the brain-type (B).[1][2] These subunits are encoded by two distinct genes: PGAM1 (encoding the B subunit) and PGAM2 (encoding the M subunit).[3][4] The combination of these subunits gives rise to three isozymes:

-

PGAM-MM (PGAM2 homodimer): Predominantly found in mature skeletal and cardiac muscle.[3][4]

-

PGAM-BB (PGAM1 homodimer): The primary form in the brain and most other non-muscle tissues, including the liver and kidneys.[5][6]

-

PGAM-MB (heterodimer): Found in tissues that express both subunits, such as the heart and to a lesser extent in skeletal muscle.[3]

The M and B subunits share a high degree of sequence homology (approximately 81% identity in humans) and have similar enzymatic activities.[7][8]

Tissue-Specific Expression of PGAM Isozymes

The differential expression of PGAM isozymes across various tissues reflects the diverse metabolic demands of different cell types. The following tables summarize the expression patterns of PGAM1 and PGAM2.

Quantitative Analysis of PGAM Isozyme Concentration in Mouse Tissues

While comprehensive quantitative data for human tissues is sparse in the literature, a study on mouse tissues provides valuable insights into the relative abundance of PGAM1 and PGAM2 proteins.

| Tissue | PGAM1 Concentration (ng/mg of total protein) | PGAM2 Concentration (ng/mg of total protein) | Predominant Isoform(s) |

| Brain | 2500 | 50 | PGAM-BB |

| Heart | 1500 | 1000 | PGAM-MB, PGAM-BB, PGAM-MM |

| Kidney | 2000 | 100 | PGAM-BB |

| Liver | 1800 | 70 | PGAM-BB |

| Lung | 1200 | 80 | PGAM-BB |

| Skeletal Muscle | 500 | 5000 | PGAM-MM |

| Spleen | 1000 | 60 | PGAM-BB |

| Testis | 1500 | 200 | PGAM-BB |

Data adapted from a study on mouse tissues. The specific concentrations can vary between species and with physiological conditions.[1]

Summary of PGAM1 (B-type) Protein Expression in Human Tissues

The Human Protein Atlas provides a comprehensive overview of PGAM1 protein expression based on immunohistochemistry.

| Tissue | Expression Level | Staining Pattern |

| Brain (Cerebral Cortex) | High | Cytoplasmic |

| Heart Muscle | High | Cytoplasmic |

| Kidney (Glomeruli & Tubules) | High | Cytoplasmic |

| Liver (Hepatocytes) | High | Cytoplasmic |

| Lung (Pneumocytes) | Medium | Cytoplasmic |

| Skeletal Muscle | Medium | Cytoplasmic |

| Spleen (Red & White Pulp) | Medium | Cytoplasmic |

| Testis (Cells in seminiferous ducts) | High | Cytoplasmic |

Data sourced from The Human Protein Atlas.[9][10][11][12][13][14] Expression levels are categorized as High, Medium, Low, or Not detected.

Summary of PGAM2 (M-type) Protein Expression in Human Tissues

The expression of PGAM2 is more restricted, consistent with its designation as the muscle-specific isozyme.

| Tissue | Expression Level | Staining Pattern |

| Skeletal Muscle | High | Cytoplasmic |

| Heart Muscle | High | Cytoplasmic |

| Testis (Spermatids) | Medium | Cytoplasmic |

| Brain | Low / Not Detected | - |

| Kidney | Low / Not Detected | - |

| Liver | Low / Not Detected | - |

| Lung | Low / Not Detected | - |

| Spleen | Low / Not Detected | - |

Data sourced from The Human Protein Atlas.[15][16][17][18] Expression levels are categorized as High, Medium, Low, or Not detected.

Signaling Pathways and Non-Glycolytic Functions

Beyond its canonical role in glycolysis, PGAM, particularly PGAM1, is increasingly recognized for its involvement in various signaling pathways and its non-glycolytic functions, especially in the context of cancer.

The PI3K/Akt/mTOR Pathway and PGAM1 Upregulation

In many cancers, the PI3K/Akt/mTOR signaling pathway is constitutively active, promoting cell growth, proliferation, and survival.[19][20][21][22][23] PGAM1 has been identified as a downstream target of this pathway.[5] Activation of this cascade can lead to the upregulation of PGAM1 expression, thereby enhancing the glycolytic flux necessary to support rapid tumor growth.

References

- 1. researchgate.net [researchgate.net]

- 2. US4415655A - Electrophoretic separation of isoenzymes utilizing a stable polyacrylamide system - Google Patents [patents.google.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. PGAM2 - Wikipedia [en.wikipedia.org]

- 5. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoglycerate Mutase Cooperates with Chk1 Kinase to Regulate Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Senescence-inducing stress promotes proteolysis of phosphoglycerate mutase via ubiquitin ligase Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain tissue expression of PGAM1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Tissue expression of PGAM1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 11. PGAM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. Tissue expression of PGAM1 - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 13. Search: PGAM1 - The Human Protein Atlas [proteinatlas.org]

- 14. youtube.com [youtube.com]

- 15. Tissue expression of PGAM2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 16. Tissue expression of PGAM2 - Summary - The Human Protein Atlas [v17.proteinatlas.org]

- 17. PGAM2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 18. Tissue expression of PGAM2 - Staining in lung - The Human Protein Atlas [v23.proteinatlas.org]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phosphoglycerate Mutase (PGAM): Structure and Active Site Analysis

This technical guide provides a comprehensive analysis of the structure, active site, and catalytic mechanism of Phosphoglycerate Mutase (PGAM), a crucial enzyme in the glycolytic pathway. The document details its role in various signaling pathways and disease, summarizes known inhibitors, and provides detailed experimental protocols for its study, making it a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to Phosphoglycerate Mutase (PGAM)

Phosphoglycerate mutase (PGM) is a key enzyme that catalyzes the eighth step of glycolysis, the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1] This reaction is essential for setting up the subsequent dehydration step that generates the high-energy phosphate (B84403) bond in phosphoenolpyruvate.

There are two distinct classes of PGAM based on their requirement for a 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) cofactor:

-

Cofactor-dependent PGAM (dPGM): Found in all vertebrates and some invertebrates, fungi, and bacteria, this class utilizes a phosphohistidine (B1677714) intermediate and requires 2,3-BPG to phosphorylate the enzyme.[1]

-

Cofactor-independent PGAM (iPGM): Present in plants, algae, and some invertebrates, fungi, and gram-positive bacteria, this class uses a phosphoserine intermediate and does not require 2,3-BPG.[1]

In humans, there are several isozymes of dPGM, with PGAM1 and PGAM2 being the most well-characterized.[2][3] PGAM1, also known as the brain (B) isozyme, is found in various tissues, while PGAM2, the muscle (M) isozyme, is predominantly expressed in skeletal and cardiac muscle.[2][3] These isozymes can exist as homodimers (BB or MM) or heterodimers (MB).[2]

PGAM Structure

The dPGM enzyme is a dimeric protein composed of subunits of approximately 250 amino acids each.[1] The overall structure belongs to the histidine acid phosphatase superfamily.[4] The catalytic domain features a core β-sheet structure.[4] A notable characteristic of the PGM superfamily is the "fold-back" topology of the C-terminal tail, which is positioned near the active site and may play a role in enzyme activity and substrate specificity.[4]

| Protein | PDB ID | Organism | Resolution (Å) | Method |

| PGAM1 | 1E59 | Homo sapiens | 2.50 | X-ray Diffraction |

| PGAM2 | 1YFK | Homo sapiens | 2.00 | X-ray Diffraction |

| PGAM5 | 5O7U | Homo sapiens | 2.10 | X-ray Diffraction |

PGAM Active Site Analysis

The active site of dPGM is located at the top of the β-sheet core and is lined by loop regions.[4] The catalytic center contains a conserved cluster of positively charged residues, including two canonical histidine residues and arginine residues, which are essential for its catalytic activity.[4]

The key event in the active site is the phosphorylation of a specific histidine residue, forming a phosphohistidine complex.[1] When 3-phosphoglycerate enters the active site, this phosphohistidine facilitates the transfer of a phosphate group to the C-2 carbon of the substrate, creating a 2,3-bisphosphoglycerate intermediate.[1]

| Residue | Function |

| Histidine (catalytic) | Forms a phosphohistidine intermediate essential for phosphate transfer.[1][5] |

| Lysine-100 (K100) | Important for inhibitor binding and is highly conserved.[2][3] |

| Arginine residues | Contribute to the positively charged environment of the active site, coordinating the phosphate groups.[4] |

| Tyrosine-26 (Y26) | Phosphorylation of this residue can enhance PGAM1 activity by releasing an inhibitory glutamate (B1630785) residue (E19) that blocks the active site.[3][6] |

Catalytic Mechanism

The catalytic mechanism of dPGM involves a two-step process:

-

A phosphate group from the phosphohistidine in the active site is transferred to the C-2 position of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate intermediate.[1][2]

-

The phosphate group from the C-3 position of the intermediate is then transferred back to the histidine residue, regenerating the active enzyme and releasing the product, 2-phosphoglycerate.[1][2]

This "ping-pong" mechanism means that the phosphate group on the final 2-phosphoglycerate product is not the same one that was initially on the 3-phosphoglycerate substrate.[1]

PGAM Catalytic Cycle

PGAM Inhibitors

Given its role in glycolysis, which is often upregulated in cancer cells (the Warburg effect), PGAM has emerged as a potential therapeutic target.[7] Several small molecule inhibitors have been developed to target PGAM1.[3]

| Inhibitor | Mechanism of Action | IC50 / Effect |

| MJE3 | Cell-permeable small molecule that reacts with Lysine-100 in the active site.[3] | Decreases breast cancer cell proliferation.[3] |

| PGMI-004A (Anthraquinone derivative) | Inhibits the conversion of 3-PG to 2-PG, blocking glycolysis and the pentose (B10789219) phosphate pathway.[3] | Decreases cancer cell proliferation and tumor growth.[3] |

| Compound 9i (Anthraquinone inhibitor) | Binds to a pocket involving residues F22, K100, and R116.[3] | Significantly decreases lung cancer cell proliferation.[3] |

| KH3 | Allosteric inhibitor.[3] | Dramatically inhibits the proliferation of pancreatic ductal adenocarcinoma cell lines.[3] |

| Epigallocatechin-3-gallate (EGCG) | Natural product from green tea that inhibits PGAM1 enzymatic activity.[3] | Inhibits cancer cell proliferation, but has poor specificity.[3] |

| PGAM1-IN-1 | PGAM1 inhibitor.[8] | IC50 of 6.4 μM.[8] |

Role in Signaling Pathways and Disease

PGAM plays a significant role in both normal physiology and disease states.

Cancer: PGAM1 is overexpressed in numerous cancers, including lung, colon, liver, and breast cancer.[2][3] Its upregulation helps to coordinate glycolysis and biosynthesis, providing the necessary energy and building blocks for rapid cell proliferation.[9] PGAM1 can be a downstream target of signaling pathways like PI3K/Akt/mTOR/HIF-1α and Wnt/β-catenin.[3][10]

Glycogen Storage Disease Type X: A deficiency in the muscle-specific isozyme, PGAM2, leads to this rare autosomal recessive genetic disorder.[1][11] It is a metabolic myopathy characterized by exercise intolerance, muscle cramps, and myoglobinuria.[1][11]

Cardiac Hypertrophy: PGAM2 has been shown to be involved in the regulation of cardiomyocyte hypertrophy through its interaction with HSP90 and the downstream mTOR/IKKα signaling pathway.[12]

PGAM's Role in Linking Glycolysis and Biosynthesis

Experimental Protocols

Protein Structure Determination by X-ray Crystallography

This method provides high-resolution structural data of proteins.[13][14]

Methodology:

-

Protein Expression and Purification:

-

Clone the gene for the PGAM isozyme of interest into an expression vector.

-

Express the protein in a suitable system (e.g., E. coli, insect cells, or mammalian cells).[15]

-

Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize initial crystal hits to obtain large, well-ordered, single crystals.

-

-

Data Collection:

-

Cryo-protect the crystal and mount it in a cryo-stream.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect diffraction data as the crystal is rotated.[14]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure is available).

-

Build an atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its quality and agreement with the data.

-

Enzyme Kinetics Assay

Enzyme kinetics studies are used to determine the catalytic efficiency of an enzyme and the mechanism of inhibitors.[16][17]

Methodology:

-

Assay Principle: The conversion of 3-phosphoglycerate to 2-phosphoglycerate by PGAM is coupled to the enolase and pyruvate kinase/lactate dehydrogenase reactions. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

-

Add the coupling enzymes (enolase, pyruvate kinase, lactate dehydrogenase), cofactors (ADP, NADH, 2,3-BPG), and the substrate (3-phosphoglycerate).

-

-

Measurement:

-

Equilibrate the reaction mixture to the desired temperature in a spectrophotometer.

-

Initiate the reaction by adding a known concentration of purified PGAM.

-

Record the change in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat the experiment with varying substrate concentrations.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[16]

-

For inhibitor studies, perform the assay in the presence of different inhibitor concentrations to determine the mode of inhibition and the IC₅₀ or Kᵢ value.

-

General Experimental Workflow for PGAM Analysis

Conclusion

Phosphoglycerate mutase is a fundamentally important enzyme in cellular metabolism with well-characterized structural and catalytic properties. Its role extends beyond glycolysis, implicating it in various signaling pathways and disease processes, most notably cancer. The detailed understanding of its structure and active site has paved the way for the development of targeted inhibitors, which hold promise as novel therapeutic agents. Future research will likely focus on elucidating the non-glycolytic roles of PGAM, developing more potent and specific inhibitors, and exploring their clinical applications.

References

- 1. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 2. PGAM2 - Wikipedia [en.wikipedia.org]

- 3. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of PGAM5 Provide Insight into Active Site Plasticity and Multimeric Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. phosphatome.net [phosphatome.net]

- 7. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Phosphoglycerate mutase deficiency (glycogen storage disease X) caused by a novel variant in PGAM-M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Downregulation of PGAM2 alleviates angiotensin II-induced cardiac hypertrophy by destabilizing HSP90 and inactivating the mTOR/IKKα signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Biology Techniques: Key Methods and Strengths [proteinstructures.com]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. bio.libretexts.org [bio.libretexts.org]

The Role of Phosphoglycerate Mutase (PGAM) Mutations in Human Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate mutase (PGAM) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate. In humans, two main isoforms, PGAM1 and PGAM2, are expressed in a tissue-specific manner. Mutations in the genes encoding these enzymes have been implicated in a range of human diseases, from rare metabolic myopathies to the progression of various cancers. This technical guide provides a comprehensive overview of the current understanding of PGAM mutations, their biochemical consequences, and their clinical manifestations. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction to the Phosphoglycerate Mutase Family

The PGAM family of enzymes plays a pivotal role in central carbon metabolism. In mammals, the two principal isoforms are dimers composed of muscle (M) and brain (B) subunits. PGAM1 is the ubiquitous, non-muscle-specific isoform, also referred to as PGAM-B, and is encoded by the PGAM1 gene on chromosome 10. PGAM2, or PGAM-M, is the muscle-specific isoform, encoded by the PGAM2 gene on chromosome 7, and is the predominant form in mature skeletal and cardiac muscle. While both isoforms catalyze the same reaction, their tissue-specific expression and distinct regulatory mechanisms underscore their differential roles in health and disease.

PGAM2 Mutations and Phosphoglycerate Mutase Deficiency (Glycogen Storage Disease Type X)

Mutations in the PGAM2 gene lead to phosphoglycerate mutase deficiency, a rare autosomal recessive metabolic myopathy also known as Glycogen (B147801) Storage Disease Type X (GSD X).[1][2] This condition primarily affects skeletal muscles, leading to exercise intolerance, muscle pain, cramping, and myoglobinuria (the presence of myoglobin (B1173299) in the urine) following strenuous physical activity.[1][3][4] While the condition is generally not life-threatening, severe myoglobinuria can lead to kidney failure.[1][4]

Clinical Presentation and Diagnosis

The onset of symptoms typically occurs in childhood or adolescence.[1][3][4] Diagnosis can be challenging due to the non-specific nature of the symptoms.[5] A key diagnostic indicator is an elevated serum creatine (B1669601) kinase (CK) level, particularly after exercise.[3][5] Muscle biopsy may reveal mild glycogen accumulation and, in some cases, the presence of subsarcolemmal tubular aggregates.[1][3][5] Definitive diagnosis is achieved through biochemical assays demonstrating reduced PGAM2 enzyme activity in muscle tissue and molecular genetic testing to identify mutations in the PGAM2 gene.[3]

Known PGAM2 Mutations and their Biochemical Consequences

Several mutations in the PGAM2 gene have been identified, leading to a significant reduction in enzyme activity.[1][4][6] These mutations can be missense, nonsense, or deletions.[6][7][8] The most common mutation, particularly in individuals of African American descent, is a G-to-A transition at codon 78, resulting in a premature stop codon (W78X).[6][9][10]

| Mutation | Nucleotide Change | Amino Acid Change | Enzyme Activity (% of normal) | Patient Population | Reference |

| W78X | G to A | Trp78Ter | Greatly reduced | African-American | [6][10] |

| E89A | A to C | Glu89Ala | Reduced | African-American | [10] |

| R90W | C to T | Arg90Trp | Reduced | Caucasian (Italian) | [10][11] |

| Y142Ter | C to A | Tyr142Ter | Partially reduced | Caucasian | [8] |

| G178Afs31 | delG | Gly178Alafs31 | Partially reduced | Caucasian | [8] |

| E154K | G to A | Glu154Lys | - | - | [4] |

Note: Enzyme activity levels are often described qualitatively in the literature. Specific quantitative values are frequently dependent on the assay conditions and are not always reported consistently.

PGAM1 Mutations and Cancer

While inherited PGAM1 mutations are not linked to a specific Mendelian disease, alterations in PGAM1 expression and activity are increasingly recognized as a hallmark of various cancers, including lung, breast, colon, and liver cancer.[7][12] PGAM1 is often overexpressed in tumor tissues and plays a significant role in promoting cancer cell proliferation, metastasis, and resistance to therapy.[12][13][14]

Role of PGAM1 in Tumor Metabolism and Progression

In cancer cells, PGAM1 is not only a key glycolytic enzyme but also acts as a critical regulator of metabolic reprogramming, shunting glucose intermediates into biosynthetic pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and serine synthesis to support rapid cell growth.[13][15] Beyond its metabolic functions, PGAM1 has been shown to have non-glycolytic roles in promoting cancer cell invasion and metastasis.[12]

Signaling Pathways Involving PGAM1 in Cancer

PGAM1 is regulated by and participates in several key oncogenic signaling pathways.

The PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and proliferation, can upregulate PGAM1 expression.[12] This positions PGAM1 as a downstream effector of this critical cancer pathway.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 3. UpToDate 2018 [doctorabad.com]

- 4. Phosphoglycerate mutase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. Orphanet: Glycogen storage disease due to phosphoglycerate mutase deficiency [orpha.net]

- 6. PGAM2 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. PGAM2 - Wikipedia [en.wikipedia.org]

- 8. Novel heterozygous mutations in the PGAM2 gene with negative exercise testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medlineplus.gov [medlineplus.gov]

- 10. The molecular genetic basis of muscle phosphoglycerate mutase (PGAM) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis of muscle phosphoglycerate mutase (PGAM-M) deficiency in the Italian kindred - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphoglycerate mutase 1 regulates dNTP pool and promotes homologous recombination repair in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Phosphoglycerate Mutase: An In-depth Examination of its Evolutionary Conservation

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the remarkable evolutionary conservation of Phosphoglycerate Mutase (PGAM), a crucial enzyme in the central metabolic pathway of glycolysis. We will explore the structural and functional preservation of PGAM across diverse species, highlighting its significance as a potential therapeutic target. This document provides a comprehensive overview, including quantitative data on sequence homology, detailed experimental methodologies for studying its conservation, and visualizations of its intricate signaling networks.

Introduction: The Pivotal Role of PGAM

Phosphoglycerate mutase (PGAM) is an essential enzyme that catalyzes the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PGA) to 2-phosphoglycerate (2-PGA) in the glycolytic pathway.[1][2][3] This seemingly simple step is critical for cellular energy production and provides precursors for various biosynthetic pathways.[1] The PGAM family of proteins is characterized by a highly conserved PGAM domain and includes several members, such as the well-studied isoforms PGAM1 and PGAM2, as well as other related proteins like 2,3-bisphosphoglycerate (B1242519) mutase (BPGM) and TP53-induced glycolysis and apoptosis regulator (TIGAR).[4][5] The profound conservation of PGAM across vast evolutionary distances, from yeast to mammals, underscores its fundamental importance in cellular life.[2]

Quantitative Analysis of PGAM Conservation

The evolutionary persistence of PGAM is evident in the high degree of sequence and structural similarity observed across different species and between its major isoforms.

Interspecies Homology

The amino acid sequence of PGAM is remarkably conserved throughout evolution. For instance, the structure of PGAM is approximately 74% conserved between yeast and mammals, indicating a strong selective pressure to maintain its function.[2]

Isoform Similarity

In humans, two primary isoforms of PGAM exist: PGAM1 (the brain or B-type) and PGAM2 (the muscle or M-type).[6] These isoforms exhibit a high degree of sequence identity, with human PGAM1 and PGAM2 sharing approximately 81% sequence identity.[1][7] This similarity extends to their dimeric nature, as they can form homodimers (BB or MM) and heterodimers (MB).[1]

| Comparison | Organism 1 | Organism 2 | Sequence Identity (%) | Reference |

| PGAM Structure | Yeast | Mammals | ~74 | [2] |

| PGAM1 vs PGAM2 | Human | Human | 81 | [1][7] |

Active Site Conservation

A key indicator of functional conservation is the preservation of active site residues. In PGAM2, the lysine (B10760008) 100 (K100) residue within the active site is highly conserved across a wide range of organisms, from bacteria and yeast to plants and mammals, highlighting its critical role in the enzyme's catalytic mechanism.[1]

Functional Conservation and Divergence

While the core catalytic function of PGAM is conserved, its isoforms exhibit tissue-specific expression and have been implicated in distinct physiological and pathological processes.

-

PGAM1 , also known as PGAM-B, is ubiquitously expressed in various tissues, including the brain, liver, and breast.[8][9] It plays a significant role in cancer progression and metastasis, with its overexpression observed in numerous cancer types.[8][10][11]

-

PGAM2 , or PGAM-M, is predominantly found in adult skeletal and cardiac muscle.[1][3][12] Mutations in the PGAM2 gene are associated with a metabolic myopathy known as glycogen (B147801) storage disease type X.[1][3]

Beyond its canonical role in glycolysis, PGAM1 has been shown to have non-glycolytic functions, including the promotion of cancer cell migration through its interaction with α-smooth muscle actin (ACTA2), a function independent of its metabolic activity.[13]

PGAM in Signaling Pathways

PGAM isoforms are integrated into complex signaling networks that regulate cellular metabolism, growth, and survival.

PGAM1 in Cancer-Related Signaling

PGAM1 is a downstream effector in the PI3K/Akt/mTOR/HIF-1α pathway, a central signaling cascade that controls cellular metabolism and is frequently dysregulated in cancer.[8] It is also implicated in the transforming growth factor-beta (TGF-beta) signaling pathway, further highlighting its role in tumor progression.[14]

PGAM2 in Cardiac Signaling

In cardiac muscle, PGAM2 is involved in the mTOR/IKKα signaling pathway, which plays a role in the development of cardiac hypertrophy.[15] Downregulation of PGAM2 has been shown to alleviate angiotensin II-induced cardiac hypertrophy.[15]

Experimental Protocols for Studying PGAM Conservation

A variety of established experimental techniques can be employed to investigate the evolutionary conservation of PGAM.

Sequence-Based Analysis

Objective: To identify homologous PGAM sequences and quantify their degree of conservation.

Methodology:

-

Sequence Retrieval: Obtain the amino acid sequence of the PGAM protein of interest (e.g., human PGAM1) from a public database such as UniProt or NCBI.[16][17][18][19][20]

-

Homology Search: Utilize the Basic Local Alignment Search Tool (BLAST) to search for homologous sequences in other species.[21]

-

Multiple Sequence Alignment: Perform a multiple sequence alignment of the identified homologous sequences using tools like ClustalW to visualize conserved regions and residues.[4][5][21]

-

Phylogenetic Analysis: Construct a phylogenetic tree based on the multiple sequence alignment to infer the evolutionary relationships between the PGAM proteins from different species.[4][5][22]

Functional Conservation Assays

Objective: To determine if the enzymatic function of PGAM is conserved across different species.

Methodology:

-

Heterologous Expression and Purification: Clone the PGAM gene from the species of interest into an expression vector and purify the recombinant protein.

-

Enzyme Activity Measurement: Measure the catalytic activity of the purified PGAM enzyme. This can be achieved through various methods:

-

Spectrophotometric Assays: Couple the PGAM reaction to a subsequent enzymatic reaction that produces a chromogenic product, allowing the reaction rate to be monitored by changes in absorbance.[23]

-

Fluorescence-Based Assays: Utilize substrates that become fluorescent upon conversion by PGAM.[23]

-

Isotopic and Mass Spectrometry-Based Assays: Employ isotopically labeled substrates and track their conversion to products using mass spectrometry for high sensitivity and specificity.[23]

-

-

Kinetic Characterization: Determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) to quantitatively compare the functional efficiency of PGAM from different species.

Investigating Protein-Protein Interactions

Objective: To identify conserved protein interaction partners of PGAM.

Methodology:

-

Yeast Two-Hybrid (Y2H) Screening: A genetic method to screen a library of potential interacting proteins ("prey") against a "bait" protein (PGAM).[24][25]

-

Co-immunoprecipitation (Co-IP): Use an antibody to pull down PGAM from a cell lysate and identify any co-precipitated interacting proteins by mass spectrometry.[24]

-

Pull-down Assays: Use a tagged, purified PGAM protein to "pull down" interacting partners from a cell lysate.[26]

-

Tandem Affinity Purification (TAP): A more stringent purification method involving a dual-tagged bait protein to reduce the identification of non-specific binding partners.[26]

Conclusion and Future Directions

The remarkable evolutionary conservation of phosphoglycerate mutase underscores its indispensable role in cellular metabolism and its intricate involvement in various signaling pathways. The high degree of sequence and functional preservation makes PGAM an attractive target for therapeutic intervention, particularly in the context of cancer where its upregulation is frequently observed. Future research should focus on elucidating the precise molecular mechanisms underlying the non-glycolytic functions of PGAM and exploring the therapeutic potential of targeting its isoform-specific roles in disease. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the fascinating biology of this ancient and vital enzyme.

References

- 1. PGAM2 - Wikipedia [en.wikipedia.org]

- 2. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-Resolution Crystal Structure of Muscle Phosphoglycerate Mutase Provides Insight into Its Nuclear Import and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PGAM2 gene: MedlinePlus Genetics [medlineplus.gov]

- 13. researchgate.net [researchgate.net]

- 14. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Downregulation of PGAM2 alleviates angiotensin II-induced cardiac hypertrophy by destabilizing HSP90 and inactivating the mTOR/IKKα signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. uniprot.org [uniprot.org]

- 18. uniprot.org [uniprot.org]

- 19. PGAM1 phosphoglycerate mutase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. PGAM2 phosphoglycerate mutase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 21. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. How Can Enzyme Activity Be Measured? → Question [climate.sustainability-directory.com]

- 24. journals.plos.org [journals.plos.org]

- 25. jme.bioscientifica.com [jme.bioscientifica.com]

- 26. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protein-Protein Interactions of Phosphoglycerate Mutase (PGAM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGAM) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). Beyond its canonical role in metabolism, emerging evidence highlights the significance of PGAM's interactions with other proteins, implicating it in a range of cellular processes, including cancer progression, signaling, and the formation of multi-enzyme complexes known as metabolons. This technical guide provides a comprehensive overview of the known protein-protein interactions of PGAM, with a focus on PGAM1, the isoform frequently overexpressed in various cancers. We delve into the functional consequences of these interactions, present available quantitative data, and provide detailed experimental protocols for their investigation.

Core Interacting Partners and their Functional Significance

PGAM's interaction network is crucial for both its glycolytic and non-glycolytic functions. These interactions can influence enzyme activity, substrate channeling, and participation in broader signaling cascades. Key interacting partners are detailed below.

The Glycolytic Metabolon: PGAM, Enolase, and Pyruvate Kinase

PGAM is a component of the glycolytic metabolon, a transient multi-enzyme complex that facilitates the efficient channeling of substrates between sequential enzymes in the glycolytic pathway.[1][2] This complex is thought to enhance the overall rate of glycolysis and prevent the diffusion of metabolic intermediates into the cytosol.

-

Enolase (ENO1): Direct interaction between PGAM1 and enolase, the subsequent enzyme in glycolysis, has been demonstrated.[3] This interaction is believed to facilitate the direct transfer of the 2-PG product from PGAM1 to the active site of enolase, a process known as substrate channeling.[4]

-

Pyruvate Kinase M2 (PKM2): PGAM1 also interacts with PKM2, the final rate-limiting enzyme in glycolysis. This interaction is particularly relevant in cancer cells, where PKM2 is the predominant isoform. The binding of PGAM1 and PKM2 is thought to be involved in the metabolic reprogramming of cancer cells.[5]

Signaling and Regulatory Interactions

PGAM1 is not merely a metabolic enzyme but also a node in critical signaling networks that regulate cell growth, proliferation, and survival, particularly in cancer.

-

PI3K/Akt/mTOR Pathway: PGAM1 is a downstream target of the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway, frequently hyperactivated in cancer, promotes the expression and activity of PGAM1, thereby enhancing glycolysis to support rapid cell proliferation.[7][9][8] Specifically, mTOR can enhance PGAM1 expression through the induction of HIF-1α.[10]

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): PGAM1 and HIF-1α exhibit a positive mutual regulatory relationship.[7][9] HIF-1α, a master regulator of the cellular response to hypoxia, transcriptionally upregulates PGAM1 to promote anaerobic glycolysis. In turn, PGAM1 appears to stabilize or enhance the activity of HIF-1α.[7][9]

-

Chk1 Kinase: PGAM has been shown to interact with and cooperate with Chk1 kinase to regulate glycolysis in cancer cells, particularly under conditions of oncogenic Ras expression.[8] This interaction highlights a non-enzymatic role for PGAM in supporting the Warburg effect.[8]

-

ACTG1 (Actin, Gamma 1): Exosomal PGAM1 has been found to interact with ACTG1, promoting angiogenesis and metastasis in prostate cancer.[11] This interaction underscores a non-glycolytic role for PGAM1 in tumor progression.

Quantitative Data on PGAM Interactions

Quantitative data on the binding affinities of PGAM with its interacting partners are limited in the publicly available literature. However, some data on dimerization and inhibitor binding provide insights into the molecular interactions of PGAM.

| Interacting Partner | Method | Binding Affinity (Kd) | Reference |

| PGAM1 (Dimerization) | NanoBiT Assay | 62.5 to 67.1 nM | [8] |

| PGAM2 (Dimerization) | NanoBiT Assay | 60.6 to 65.9 nM | [8] |

| PGMI-004A (Inhibitor) | Thermal Shift Assay | 9.4 ± 2.0 μM | [1][12] |

| KH3 (Inhibitor) | Isothermal Titration Calorimetry (ITC) | 890 nM | [13] |

| Dihydrotanshinone I (DHT) (Inhibitor) | Not Specified | 697 nM | [14] |

Experimental Protocols

Investigating the protein-protein interactions of PGAM requires a variety of molecular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Endogenous PGAM1 Interactions

This protocol describes the immunoprecipitation of endogenous PGAM1 to identify interacting proteins from cell lysates.

Materials:

-

Cells expressing endogenous PGAM1

-

Ice-cold PBS

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, with freshly added protease and phosphatase inhibitors.

-

Anti-PGAM1 antibody (IP-grade)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

-

Elution Buffer: 1x Laemmli sample buffer

-

Equipment: Refrigerated centrifuge, magnetic rack, vortexer, rotator.

Procedure:

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer to the cell plate and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G magnetic beads to the cleared lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-PGAM1 antibody or isotype control IgG to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate on a rotator for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Place the tube on the magnetic rack to collect the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then collect the beads with the magnetic rack.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 50 µL of 1x Laemmli sample buffer to the beads.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

-

For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.[15]

-

GST Pull-Down Assay for In Vitro PGAM1 Interactions

This protocol is used to confirm a direct interaction between a GST-tagged PGAM1 "bait" protein and a "prey" protein.

Materials:

-

Purified GST-tagged PGAM1 (bait)

-

Purified or in vitro translated prey protein

-

Glutathione-agarose beads

-

Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100, with protease inhibitors.

-

Wash Buffer: Binding Buffer with 300 mM NaCl.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.

-

Equipment: Microcentrifuge tubes, rotator.

Procedure:

-

Bait Protein Immobilization:

-

Wash glutathione-agarose beads three times with ice-cold Binding Buffer.

-

Add the purified GST-PGAM1 to the beads and incubate on a rotator for 1-2 hours at 4°C to allow the GST tag to bind to the glutathione.

-

As a negative control, incubate beads with GST protein alone.

-

-

Washing Unbound Bait:

-

Centrifuge the beads at 500 x g for 2 minutes at 4°C.

-

Remove the supernatant and wash the beads three times with Binding Buffer.

-

-

Binding of Prey Protein:

-

Add the prey protein (in Binding Buffer) to the beads immobilized with GST-PGAM1 (and the GST control).

-

Incubate on a rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Collect the beads by centrifugation.

-

Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add 50 µL of Elution Buffer to the beads.

-

Incubate at room temperature for 10 minutes with gentle agitation.

-

Centrifuge and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific to the prey protein. A band corresponding to the prey protein in the GST-PGAM1 pull-down lane, but not in the GST control lane, indicates a direct interaction.

-

Yeast Two-Hybrid (Y2H) Screening for Novel PGAM1 Interactors

This protocol outlines a screen to identify novel proteins that interact with PGAM1 using the GAL4-based Y2H system.

Materials:

-

Yeast strain (e.g., AH109)

-

Bait plasmid (pGBKT7) containing PGAM1 fused to the GAL4 DNA-binding domain (BD).

-

Prey plasmid library (e.g., pGADT7-cDNA library) where cDNA-encoded proteins are fused to the GAL4 activation domain (AD).

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

-

X-α-Gal for blue/white screening.

Procedure:

-

Bait Plasmid Construction and Auto-activation Test:

-

Clone the PGAM1 coding sequence into the pGBKT7 vector in-frame with the GAL4-BD.

-

Transform the bait plasmid into the yeast strain.

-

Plate on SD/-Trp and SD/-Trp/-His/-Ade plates. Growth on the latter indicates auto-activation, which would require using a different bait construct or a more stringent reporter system.

-

-

Library Transformation (Yeast Mating or Co-transformation):

-

Mating: Transform the bait plasmid into a MATa yeast strain and the prey library into a MATα strain. Mate the two strains and select for diploids on SD/-Trp/-Leu.

-

Co-transformation: Co-transform the bait plasmid and the prey library directly into the yeast strain and select on SD/-Trp/-Leu.

-

-

Screening for Interactions:

-

Replica-plate the diploid colonies onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).

-

Also, replica-plate onto media containing X-α-Gal to screen for the activation of the lacZ reporter gene.

-

Colonies that grow on the high-stringency media and turn blue are considered positive interactors.

-

-

Plasmid Rescue and Identification:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Transform the rescued plasmids into E. coli for amplification.

-

Sequence the cDNA insert to identify the interacting protein.

-

-

Confirmation of Interaction:

-

Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain and verify the interaction on selective media.

-

Perform a "one-on-one" Y2H assay with the bait and the identified prey to confirm the specificity of the interaction.

-

Visualizations of Pathways and Workflows

Signaling Pathway: PGAM1 in the PI3K/Akt/mTOR/HIF-1α Axis

Caption: PGAM1 is a downstream effector of the PI3K/Akt/mTOR pathway, which promotes its expression via HIF-1α.

Experimental Workflow: Co-Immunoprecipitation followed by Mass Spectrometry

Caption: Workflow for identifying PGAM1 interacting proteins using Co-IP coupled with mass spectrometry.

Logical Relationship: Glycolytic Metabolon

Caption: PGAM1 interacts with other glycolytic enzymes to form a metabolon, facilitating substrate channeling.

Conclusion and Future Directions

The study of PGAM's protein-protein interactions has unveiled a complex network that extends far beyond its traditional role in glycolysis. These interactions are pivotal in regulating cancer metabolism, integrating metabolic status with key signaling pathways, and organizing the glycolytic machinery for optimal efficiency. For researchers and drug development professionals, the PGAM interactome presents a landscape of potential therapeutic targets. Disrupting specific interactions, such as that between PGAM1 and proteins in pro-survival signaling pathways, could offer novel strategies for cancer therapy.

Future research should focus on several key areas:

-

Quantitative Analysis: There is a clear need for more quantitative data, such as binding affinities (Kd values), for the interactions between PGAM and its partners. This will provide a more precise understanding of the strength and dynamics of these complexes.

-

Structural Biology: High-resolution structures of PGAM in complex with its interacting proteins will be invaluable for understanding the molecular basis of these interactions and for structure-based drug design.

-

In Vivo Validation: While many interactions have been identified in vitro or in cell culture models, further validation in in vivo models is crucial to understand their physiological and pathological relevance.

-

Targeting PGAM Interactions: The development of small molecules or biologics that specifically disrupt or stabilize key PGAM interactions represents a promising avenue for therapeutic intervention, particularly in the context of cancer.

By continuing to unravel the intricacies of the PGAM interactome, the scientific community can pave the way for new diagnostic and therapeutic strategies targeting a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the Components of a Glycolytic Enzyme Metabolon on the Human Red Blood Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphoglycerate mutase 1 that is essential for glycolysis may act as a novel metabolic target for predicating poor prognosis for patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dihydrotanshinone I Targets PGAM1 to Induce SYVN1‐Mediated Ubiquitination and Suppress Glycolysis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Phosphoglycerate Mutase Family: A Technical Chronicle of Its Discovery and Function

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGM) is a pivotal enzyme in central carbon metabolism, catalyzing the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic and gluconeogenic pathways.[1][2][3] This seemingly simple intramolecular phosphoryl transfer is crucial for setting up the subsequent dehydration reaction that generates the high-energy phosphate (B84403) bond in phosphoenolpyruvate (B93156). The enzyme's discovery is intrinsically linked to the foundational work of elucidating the sequence of reactions in glycolysis, often called the Embden-Meyerhof pathway.[4][5] This guide provides a technical overview of the history, discovery, mechanistic diversity, and key experimental protocols associated with phosphoglycerate mutase, tailored for professionals in scientific research and drug development.

Discovery and Historical Context

The journey to understanding PGM began with the broader investigation into glycolysis in the early 20th century. While the overall process of glucose conversion to lactate (B86563) was being mapped out, the specific enzymes catalyzing each step remained to be isolated and characterized. PGM was first identified in yeast, and its role as a distinct catalytic step was established as part of this monumental effort.[6]

A critical breakthrough in understanding its mechanism came from the work of Sutherland, Posternak, and Cori in 1949, who discovered that the reaction required a catalytic amount of what is now known as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor.[7] This finding was crucial, as it distinguished this class of mutases from others and hinted at a more complex mechanism than a direct intramolecular transfer. It led to the classification of the cofactor-dependent phosphoglycerate mutase (dPGM).[1][2]

Later research uncovered a second, distinct class of PGM that operates without the need for 2,3-BPG.[1] This cofactor-independent phosphoglycerate mutase (iPGM) was found predominantly in plants, nematodes, and certain bacteria.[8][9] The discovery of iPGM revealed that nature had evolved two separate solutions for the same catalytic problem, making the PGM family a fascinating case of non-homologous isofunctional enzymes.[8][10]

Mechanistic Diversity: dPGM vs. iPGM

The two classes of PGM are fundamentally different in their structure, active site, and catalytic mechanism. This diversity presents unique opportunities for selective targeting in drug development, particularly for infectious diseases caused by organisms that rely on the iPGM form not present in humans.[8]

Cofactor-Dependent PGM (dPGM)

The dPGM enzyme, found in all vertebrates and fungi, operates via a "ping-pong" mechanism involving a phospho-enzyme intermediate.[11][12] The active site contains a critical histidine residue that is phosphorylated in the enzyme's resting state.[2][13]

The catalytic cycle proceeds as follows:

-

Phosphoryl Transfer to Substrate: 3-phosphoglycerate binds to the active site. The phosphoryl group from the phosphohistidine (B1677714) is transferred to the C-2 hydroxyl group of the substrate, forming a transient 2,3-bisphosphoglycerate intermediate.[2][13]

-

Phosphoryl Transfer from Substrate: The phosphoryl group originally on the C-3 position of the intermediate is then transferred back to the same active site histidine, regenerating the phospho-enzyme.

-

Product Release: The product, 2-phosphoglycerate, is released from the active site.

The cofactor, 2,3-BPG, is required to initially phosphorylate the active site histidine ("prime" the enzyme), and small amounts are needed to maintain the enzyme in its active, phosphorylated state.

// Edges s3PG -> E_P [label=" Binds"]; E_P -> Intermediate [label=" Transfers PO₃²⁻ to C2"]; Intermediate -> E_P [label=" Transfers PO₃²⁻ from C3", dir=back]; E_P -> s2PG [label=" Releases"];

// Cofactor priming BPG [label="2,3-BPG\n(Cofactor)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; BPG -> E [label=" Primes Enzyme"]; E -> E_P [style=dashed]; } caption="Catalytic mechanism of cofactor-dependent phosphoglycerate mutase (dPGM)."

Cofactor-Independent PGM (iPGM)

The iPGM enzymes, found in plants and various microorganisms, utilize a different mechanism that resembles that of alkaline phosphatases.[1][9] These enzymes are typically metalloenzymes, often requiring manganese (Mn²⁺) or cobalt (Co²⁺) for activity.[1][14] Their mechanism involves a phosphoserine intermediate.

The proposed mechanism involves:

-

Substrate Binding: 3-phosphoglycerate binds to the active site, coordinated by metal ions.

-

Phospho-enzyme Formation: The phosphoryl group from the substrate is transferred to an active site serine residue, forming a phosphoserine intermediate and releasing dephosphorylated glycerate.

-

Repositioning: The glycerate molecule reorients within the active site.

-

Phosphoryl Transfer to Product: The phosphoryl group is transferred from the phosphoserine back to the glycerate molecule, but this time to the C-2 hydroxyl group, forming 2-phosphoglycerate.

// Logical flow Start -> Step1 [label=" Substrate PO₃²⁻ transferred to Ser"]; Step1 -> Step2 [label=" "]; Step2 -> End [label=" PO₃²⁻ transferred back to Glycerate C2"];

// Add metal ion cofactor Manganese [label="Requires Mn²⁺/Co²⁺", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Start -> Manganese [style=invis]; // for positioning } caption="Logical flow of the cofactor-independent PGM (iPGM) mechanism."

Structural Biology Insights

The first crystal structures of PGM, initially from yeast, provided profound insights into its function.[12] The dPGM enzyme is typically a dimer or tetramer, with each subunit containing an active site at the bottom of a deep cleft.[13][15] Crystallography confirmed the presence of two histidine residues (e.g., His8 and His179 in yeast PGM) positioned perfectly to facilitate the phosphoryl transfer via the ping-pong mechanism.[12][13]

The structure of iPGM from Bacillus stearothermophilus was the first of its kind to be solved and revealed a completely different architecture with no evolutionary relationship to dPGM.[1] It consists of two domains: a phosphatase domain containing the active site serine and metal-binding sites, and a phosphotransferase domain.[9] This structural divergence underscores the independent evolutionary origins of the two enzyme classes.

Quantitative Data Summary

The kinetic properties of PGM vary depending on the source organism, isozyme, and experimental conditions such as pH and ionic strength.[11][15] Below is a summary of key quantitative parameters reported in the literature.

| Parameter | Organism/Enzyme | Value | Conditions | Reference |

| Km (3-PG) | Yeast dPGM | ~200 µM | - | [15] |

| Km (2-PG) | Yeast dPGM | 100 - 200 µM | - | [15] |

| Km (2-PG) | Chicken Breast Muscle dPGM | 14 µM | pH 7.5, 0.1 M KCl | [11] |

| Km (2,3-BPG) | Chicken Breast Muscle dPGM | 0.069 µM | pH 7.5, 0.1 M KCl | [11] |

| Km (3-PG) | E. coli dPGM | 1.1 mM | pH 7.5, 37°C | [16] |

| Km (2-PG) | E. coli dPGM | 0.2 mM | pH 7.5, 37°C | [16] |

| Molecular Mass | Yeast dPGM (Tetramer) | ~110 kDa | - | [15] |

| Molecular Mass | Mammalian dPGM (Dimer) | 56 - 60 kDa | - | [15] |

| pH Optimum | Various Species | ~5.9 | - | [15] |

Experimental Protocols

Standard Enzyme Activity Assay (Coupled Assay)

The activity of phosphoglycerate mutase is most commonly measured using a coupled enzyme assay. In the forward direction (3-PG → 2-PG), the product 2-PG is converted to phosphoenolpyruvate (PEP) by enolase. PEP is then used by pyruvate (B1213749) kinase (PK) to convert ADP to ATP, producing pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[17][18]

Reagents:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6, containing 2.5 mM MgSO₄ and 100 mM KCl.

-

Substrate: 200 mM 3-Phosphoglyceric Acid (3-PGA).

-

Cofactor: 20 mM 2,3-Diphospho-D-Glyceric Acid (2,3-BPG).

-

Coupling Reagents:

-

21 mM Adenosine 5'-Diphosphate (ADP).

-

5 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

-

-

Coupling Enzymes:

-

Enolase (approx. 100 units/mL).

-

Pyruvate Kinase/Lactic Dehydrogenase (PK/LDH) enzyme suspension.

-

-

Sample: Purified PGM enzyme solution or cell lysate.

Procedure:

-

Prepare a reaction master mix in a 1.5 mL cuvette by combining Assay Buffer, ADP solution, NADH solution, 3-PGA substrate, 2,3-BPG cofactor, and the coupling enzymes (Enolase, PK/LDH).[17]

-

Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the PGM enzyme solution or sample to the cuvette.

-

Immediately mix by inversion and place the cuvette in a spectrophotometer.[17]

-

Record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).[17]

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).